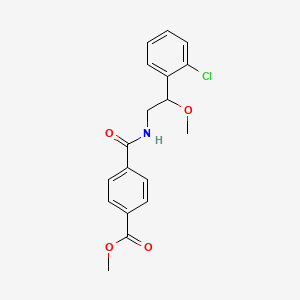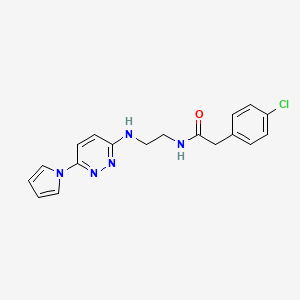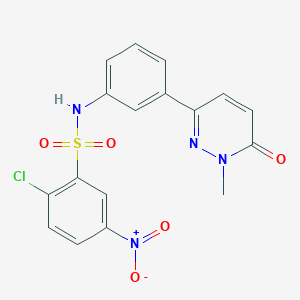
2-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide, also known by its chemical formula C21H23N5O2S , is a synthetic compound with a molecular weight of 409.51 g/mol 1. Let’s explore its properties and applications further.
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide consists of the following components:
- A pyridazinone ring system.
- A nitrobenzenesulfonamide group.
- A thiazole moiety.
- A chlorine substituent.
Chemical Reactions Analysis
Without specific reaction pathways, it’s challenging to discuss chemical reactions involving this compound. However, future research could explore its reactivity, potential functional group transformations, and applications in organic synthesis.
Physical And Chemical Properties Analysis
- Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).
- Melting Point : Determine the melting point to assess its stability and crystalline properties.
- Color and Odor : Describe its appearance and any characteristic odor.
- Stability : Assess its stability under different conditions (e.g., temperature, pH).
- Spectroscopic Data : Obtain UV-Vis, IR, and NMR spectra for structural characterization.
Scientific Research Applications
Novel Synthesis Methods
Researchers have developed new synthesis methods for sulfonamide derivatives, demonstrating the versatility of these compounds in chemical reactions. For instance, the synthesis of primary sulfonamide-based [1,4]oxazepine derivatives showed strong inhibition of carbonic anhydrases, highlighting the dual role of the sulfonamide group in enabling ring construction and acting as a zinc-binding group in enzyme inhibition (Sapegin et al., 2018).
Structural Characterization and Computational Study
Structural characterization and computational studies of newly synthesized sulfonamide molecules have provided insights into their molecular properties. For example, a study detailed the synthesis, characterization, and computational analysis of a sulfonamide molecule, revealing its structural and electronic properties through various spectroscopic tools and theoretical calculations (Murthy et al., 2018).
Biological Potential
Sulfonamide derivatives have been explored for their biological potential, including enzyme inhibition and antioxidant activities. Research into sulfonamide hybrid Schiff bases has shown significant enzyme inhibition against AChE and BChE enzymes, alongside promising antioxidant properties (Kausar et al., 2019).
Antihypertensive and Anti-HIV Activities
The exploration of thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents showcases the potential medical applications of sulfonamide derivatives. This research identifies compounds with good antihypertensive activity and low toxicity (Abdel-Wahab et al., 2008). Additionally, studies on 2-mercaptobenzenesulfonamides have evaluated their anticancer and anti-HIV activities, highlighting the therapeutic potential of these compounds (Pomarnacka et al., 2001).
Conformational Studies
Conformational properties of sulfonamides have been investigated to understand their behavior in different phases, offering insights into the structural dynamics that could influence their biological activities (Giricheva et al., 2011).
Safety And Hazards
Safety considerations are crucial:
- Toxicity : Investigate its toxicity profile, especially if intended for pharmaceutical use.
- Handling : Follow proper lab safety protocols when working with this compound.
- Environmental Impact : Assess its impact on the environment.
Future Directions
- Biological Studies : Investigate its potential as a drug candidate (e.g., anticancer, antimicrobial).
- Structure-Activity Relationship (SAR) : Explore modifications to enhance its efficacy.
- Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.
- Patent Landscape : Analyze existing patents related to this compound.
properties
IUPAC Name |
2-chloro-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O5S/c1-21-17(23)8-7-15(19-21)11-3-2-4-12(9-11)20-28(26,27)16-10-13(22(24)25)5-6-14(16)18/h2-10,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRYWSROXKXKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-amino-2-[3-(2-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2708101.png)
![7-Bromospiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane];hydrochloride](/img/structure/B2708102.png)
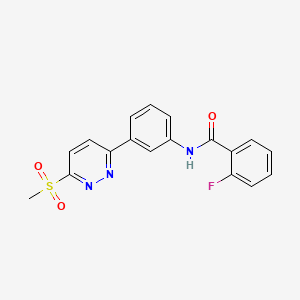
![2-[Rac-(1r,4r)-4-aminocyclohexyl]pyrimidin-4-ol dihydrochloride, trans](/img/structure/B2708106.png)
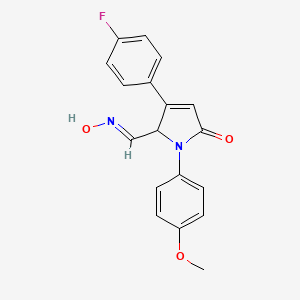
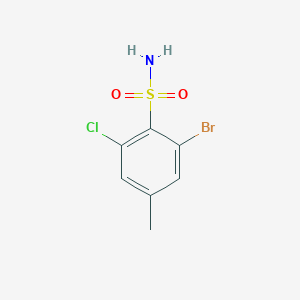
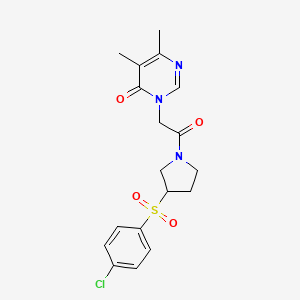
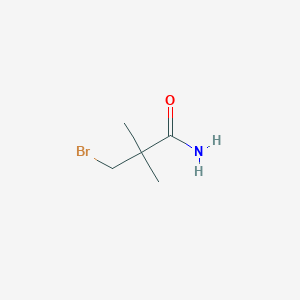
![6-Ethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2708112.png)
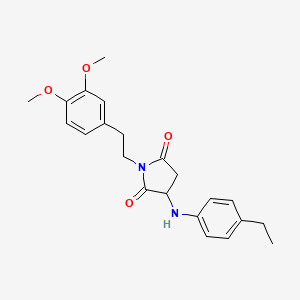
![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)
